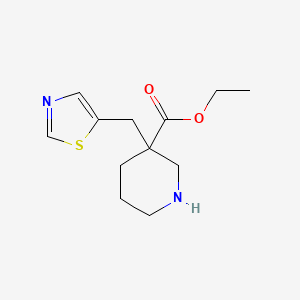
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is a protected intermediate used in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic agent .
Méthodes De Préparation
The synthesis of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves several steps. One common method includes the reaction of 2-(1-(hydroxymethyl)cyclopropyl)acetonitrile with benzyl alcohol under specific conditions to form the ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen cyanide, organometallics, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves its conversion to active intermediates that interact with specific molecular targets. In the case of Montelukast synthesis, the compound undergoes a series of reactions to form the active drug, which then binds to leukotriene D4 receptors, inhibiting their activity and reducing inflammation in the airways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester include:
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester: Similar structure but with an amide group instead of a nitrile group.
2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile: Lacks the benzyl ester group.
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile: Similar structure but without the benzyl ester group.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Montelukast and other related compounds .
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-hydroxy-2-[1-(phenylmethoxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c14-8-12(15)13(6-7-13)10-16-9-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 |
Clé InChI |
IEFACFRTGHBKQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COCC2=CC=CC=C2)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


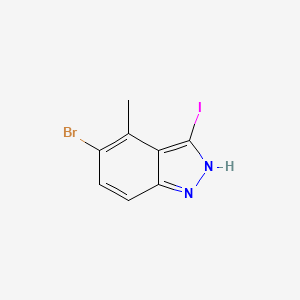


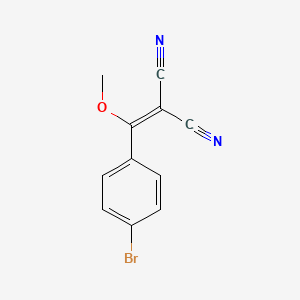
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
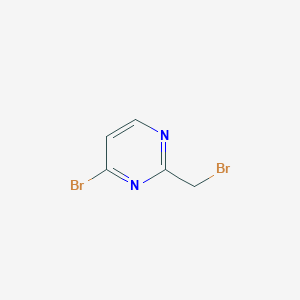
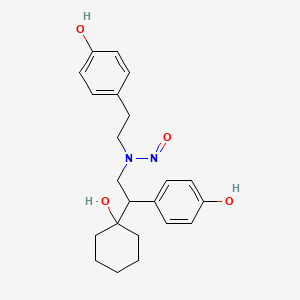
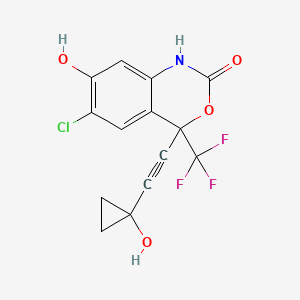
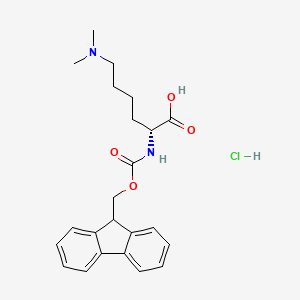
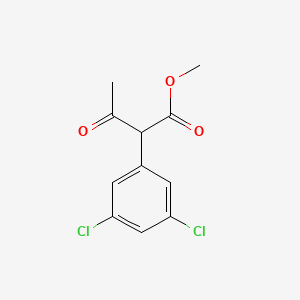
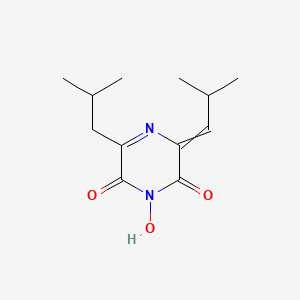
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
